molecular formula C13H19N3O B2547721 3-Benzyl-1-[(3S)-piperidin-3-yl]urea CAS No. 1846732-33-9

3-Benzyl-1-[(3S)-piperidin-3-yl]urea

Cat. No.: B2547721
CAS No.: 1846732-33-9
M. Wt: 233.315
InChI Key: FAVWIYUUVOZBLA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1-[(3S)-piperidin-3-yl]urea is a compound that features a piperidine ring, a benzyl group, and a urea moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-[(3S)-piperidin-3-yl]urea typically involves the reaction of a piperidine derivative with a benzyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-[(3S)-piperidin-3-yl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3-Benzyl-1-[(3S)-piperidin-3-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-[(3S)-piperidin-3-yl]urea involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzyl group and urea moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its piperidine ring, benzyl group, and urea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

1-benzyl-3-[(3S)-piperidin-3-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H2,15,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVWIYUUVOZBLA-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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